5-Azacytidine 5'-Diphosphate

Cancer Research Epigenetics Nucleoside Analog

5-Azacytidine 5'-Diphosphate is the critical phosphorylated intermediate in 5-azacytidine activation, essential for in vitro metabolism, resistance mechanism, and prodrug development studies. Its specific role in the activation cascade makes it irreplaceable by parent nucleosides or analogs like decitabine. Procure high-purity reference standard for HPLC, LC-MS quantification, and enzymatic conversion assays to ensure accurate data and advance epigenetic cancer therapy research.

Molecular Formula C₈H₁₄N₄O₁₁P₂
Molecular Weight 404.16
CAS No. 2226-73-5
Cat. No. B1147094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azacytidine 5'-Diphosphate
CAS2226-73-5
Synonyms4-Amino-1-[5-O-[hydroxy(phosphonooxy)phosphinyl]-β-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one;  4-Amino-1-β-D-ribofuranosyl-s-triazin-2(1H)-one 5’-Pyrophosphate;  5-Azacitidine 5’-Diphosphate
Molecular FormulaC₈H₁₄N₄O₁₁P₂
Molecular Weight404.16
Structural Identifiers
SMILESC1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)N
InChIInChI=1S/C8H14N4O11P2/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(22-6)1-21-25(19,20)23-24(16,17)18/h2-6,13-14H,1H2,(H,19,20)(H2,9,11,15)(H2,16,17,18)/t3-,4-,5-,6-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azacytidine 5'-Diphosphate (CAS 2226-73-5): Overview for Procurement and Research


5-Azacytidine 5'-Diphosphate (CAS 2226-73-5) is a phosphorylated metabolite of the nucleoside analog 5-azacytidine (azacitidine), a pyrimidine analog used in epigenetic cancer therapy [1]. The compound is a key intermediate in the intracellular activation pathway of 5-azacytidine, serving as a substrate for ribonucleotide reductase to generate the deoxyribonucleotide triphosphate (dAzaCTP) that is incorporated into DNA [1]. It is available as a high-purity research chemical from various vendors and is utilized as a reference standard in analytical method development, in vitro mechanistic studies of 5-azacytidine metabolism, and as a precursor for prodrug development .

Why 5-Azacytidine 5'-Diphosphate (CAS 2226-73-5) Cannot Be Replaced by Generic Analogs


Generic substitution with closely related compounds, such as 5-azacytidine (the parent nucleoside), 5,6-dihydro-5-azacytidine (a more stable analog), or decitabine (a deoxycytidine analog), is not viable due to fundamental differences in cellular transport, phosphorylation kinetics, and metabolic fate. 5-Azacytidine 5'-Diphosphate is a specific intermediate in the activation cascade; its formation is rate-limited by uridine-cytidine kinase, and its subsequent reduction by ribonucleotide reductase is critical for DNA incorporation [1]. In contrast, 5,6-dihydro-5-azacytidine exhibits a 10-fold lower cytostatic potency and requires 10-fold higher concentrations to inhibit cell growth compared to 5-azacytidine [2]. The following evidence quantifies these critical performance gaps.

Quantitative Differentiation of 5-Azacytidine 5'-Diphosphate (CAS 2226-73-5) vs. Key Comparators


Cytostatic Potency: 10-Fold Higher Concentration Required for Stable Analog DHAC

5-Azacytidine 5'-Diphosphate is a critical intracellular metabolite of 5-azacytidine, a potent cytostatic agent. Direct comparison of the parent drug 5-azacytidine with its more stable analog, 5,6-dihydro-5-azacytidine (DHAC), reveals a significant potency gap. The data demonstrates that the metabolic activation pathway culminating in 5-Azacytidine 5'-Diphosphate and subsequent DNA incorporation is essential for maximal cytostatic effect. In L1210 mouse leukemic cells, 5-azacytidine inhibits growth at concentrations that are one-tenth those required for DHAC [1].

Cancer Research Epigenetics Nucleoside Analog

Phosphorylation Efficiency: 5-Azacytidine Outperforms DHAC as Cytidine Kinase Substrate

The activation of 5-azacytidine to its monophosphate form, a precursor to 5-Azacytidine 5'-Diphosphate, is catalyzed by uridine-cytidine kinase. Comparative kinetic studies in HeLa cells demonstrate that 5-azacytidine is phosphorylated to a greater extent than its reduced analog, 5,6-dihydro-5-azacytidine, indicating a superior substrate affinity for the activating kinase [1].

Nucleotide Metabolism Enzyme Kinetics Drug Activation

Metabolic Fate: 5-Azacytidine 5'-Diphosphate as a Substrate for Ribonucleotide Reductase

A key differentiator for 5-Azacytidine 5'-Diphosphate is its specific role as a substrate for ribonucleotide reductase. This enzyme converts the diphosphate into the deoxyribonucleotide triphosphate (dAzaCTP), which is then incorporated into DNA by DNA polymerase. This pathway is critical for the compound's cytotoxic and epigenetic effects, and it distinguishes 5-azacytidine from analogs that do not undergo this reduction efficiently [1].

DNA Incorporation Ribonucleotide Reductase Antimetabolite

Optimal Applications for 5-Azacytidine 5'-Diphosphate (CAS 2226-73-5) in Research and Industry


Mechanistic Studies of 5-Azacytidine Activation and Resistance

Procure 5-Azacytidine 5'-Diphosphate for in vitro studies investigating the enzymatic conversion of 5-azacytidine monophosphate to the diphosphate form, and the subsequent reduction to dAzaCTP by ribonucleotide reductase. This is critical for understanding resistance mechanisms where downregulation of uridine-cytidine kinase limits diphosphate formation, as noted in resistant cell lines [1].

Analytical Reference Standard for Method Development and Validation

Utilize the compound as a certified reference standard for HPLC, LC-MS, or other analytical methods to quantify 5-azacytidine and its phosphorylated metabolites in biological samples, cell lysates, or pharmaceutical formulations. This ensures accurate monitoring of drug metabolism and pharmacokinetic parameters .

In Vitro DNA Incorporation and Epigenetic Studies

Employ 5-Azacytidine 5'-Diphosphate in cell-free or cell-based assays designed to trace its conversion to dAzaCTP and subsequent incorporation into DNA by DNA polymerase. This application is essential for dissecting the molecular events leading to DNA hypomethylation and cytotoxicity [2].

Prodrug Design and Pharmacological Improvement

Use 5-Azacytidine 5'-Diphosphate as a core scaffold or reference point for the development of novel prodrugs, such as those described in WO2012166645A1, aimed at improving cellular uptake, metabolic stability, or overcoming resistance to 5-azacytidine therapy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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